N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a fluorophenyl group, a thiadiazole ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves coupling the fluorophenyl group with the thiadiazole and chromene intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is investigated for its ability to interact with specific biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the thiadiazole and chromene moieties contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a fluorophenyl group, a thiadiazole ring, and a chromene moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H10FN3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H10FN3O3S/c19-12-7-5-10(6-8-12)15-20-18(26-22-15)21-16(23)13-9-11-3-1-2-4-14(11)25-17(13)24/h1-9H,(H,20,21,22,23) |
InChI Key |
AHEHWRDGKFXQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.